Estrone
Overview
Description
Estrone, also known as estra-1,3,5(10)-trien-3-ol-17-one, is a naturally occurring estrogenic hormone. It is one of the three major endogenous estrogens, the others being estradiol and estriol. This compound is synthesized from cholesterol and is primarily secreted by the ovaries, though it can also be formed from adrenal androgens in adipose tissue. It plays a crucial role in female sexual development and reproductive health, particularly after menopause when it becomes the predominant form of estrogen in the body .
Mechanism of Action
Target of Action
Estrone, one of the major mammalian estrogens, primarily targets estrogen receptors (ERs) located in various tissues such as female organs, breasts, hypothalamus, and pituitary . These receptors play a crucial role in mediating the physiological actions of this compound.
Biochemical Pathways
This compound is naturally derived from the peripheral conversion of androstenedione by an aromatase enzyme found in adipose tissues . It can also be converted to estradiol in peripheral tissues . In addition, this compound may be further metabolized to 16-alpha-hydroxythis compound, which may be reduced to estriol by estradiol dehydrogenase .
Pharmacokinetics (ADME Properties)
This compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). It is naturally derived from the peripheral conversion of androstenedione by an aromatase enzyme found in adipose tissues . It is then converted to estradiol in peripheral tissues . The estrogenic potency of this compound is one third that of estradiol .
Result of Action
This compound’s interaction with its targets leads to various molecular and cellular effects. It plays a role in bone health, mood regulation, and reproductive health . It can also convert to estradiol when the body needs it . Low or high this compound can cause uncomfortable symptoms such as irregular bleeding, fatigue, mood swings, or difficulty sleeping .
Action Environment
Various lifestyle and environmental factors can influence this compound production, metabolism, and balance. These include poor diet, obesity, excess alcohol consumption, and high insulin levels . Moreover, environmental contaminants, including endocrine-disrupting chemicals, can interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones like this compound, potentially damaging the organic responses .
Biochemical Analysis
Biochemical Properties
Estrone plays a significant role in various biochemical reactions. It acts as an estrogen, specifically an agonist of the estrogen receptors ERα and ERβ . This compound interacts with several enzymes and proteins, including aromatase, which converts androstenedione to this compound, and estradiol dehydrogenase, which converts this compound to estradiol . These interactions are crucial for maintaining the balance of estrogen levels in the body.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It binds to estrogen receptors in target cells, leading to the activation of specific genes that regulate cell growth, differentiation, and function . This compound’s effects on cells include promoting the proliferation of breast and uterine cells, maintaining bone density, and modulating cognitive functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects by entering cells and binding to nuclear estrogen receptors. This binding leads to the formation of a receptor-ligand complex that translocates to the nucleus and binds to estrogen response elements on DNA . This interaction regulates the transcription of target genes, resulting in various physiological responses. This compound can also be converted to estradiol, which has a higher affinity for estrogen receptors and exerts more potent estrogenic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of estrogen receptors and continuous modulation of gene expression . These effects are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of this compound can promote normal physiological functions, such as maintaining bone density and reproductive health . High doses of this compound can lead to toxic effects, including increased risk of breast and uterine cancer . Threshold effects have been observed, where certain dosages result in significant changes in cellular and physiological responses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from androstenedione by the enzyme aromatase and can be converted to estradiol by estradiol dehydrogenase . This compound can also be metabolized into various hydroxylated forms, such as 2-hydroxythis compound and 16α-hydroxythis compound, which have different biological activities . These metabolic pathways are crucial for regulating estrogen levels and their physiological effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can bind to transport proteins, such as sex hormone-binding globulin, which facilitates its transport in the bloodstream . Within cells, this compound can be distributed to different compartments, including the nucleus, where it exerts its effects on gene expression . The distribution of this compound is influenced by its interactions with transporters and binding proteins.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. It is primarily localized in the nucleus, where it binds to estrogen receptors and regulates gene transcription . This compound can also be found in other cellular compartments, such as the cytoplasm and mitochondria, where it may have additional roles in cellular metabolism and signaling . Post-translational modifications and targeting signals help direct this compound to specific subcellular locations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Estrone can be synthesized through various methods. One common approach involves the aromatization of 19-nor-4-androstenedione using 3-sterone-delta 1-dehydrogenase in the presence of a hydrogen peroxide remover and an electron transfer acceptor. The reaction is carried out in a solvent with a pH of 8.0-9.5 .
Industrial Production Methods: Industrial production of this compound often involves the semi-synthesis method, where this compound is derived from natural sources such as pregnant horse urine or the urine of pregnant women. The process includes extraction, purification, and chemical modification to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Estrone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound sulfate.
Reduction: this compound can be reduced to form estradiol.
Substitution: Various substitution reactions can occur at the hydroxyl group at the C3 position or the ketone group at the C17 position
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products:
This compound sulfate: Formed through oxidation.
Estradiol: Formed through reduction.
Various substituted this compound derivatives: Formed through substitution reactions
Scientific Research Applications
Estrone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other estrogenic compounds.
Biology: Studied for its role in the endocrine system and its effects on cellular processes.
Medicine: Used in hormone replacement therapy for menopausal symptoms and in the treatment of certain cancers.
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry .
Comparison with Similar Compounds
Estradiol: More potent, primarily active during the reproductive years.
Estrone’s unique role as a precursor and metabolite of estradiol, along with its predominance after menopause, makes it a critical compound in both physiological and therapeutic contexts.
Properties
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXHEGUUPJUMQT-CBZIJGRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
Record name | estrone | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Estrone | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022367 | |
Record name | Estrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Solid white powder. | |
Record name | Estrone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000145 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ESTRONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/643 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Slightly soluble in ethanol, ethyl ether, benzene; soluble in acetone, dioxane, One gram of estrone dissolves in 250 mL of 96% alcohol at 15 °C, in 50 mL of boiling alcohol; in 50 mL of acetone at 15 °C, in 110 mL chloroform at 15 °C, in 145 mL boiling benzene. Soluble in dioxane, pyridine, fixed alkali hydroxide solutions; slightly soluble in ether, vegetable oils., In double-distilled water, 12.42 mg/L, Solubility in water (25 °C): 0.003 g/100 mL, 0.03 mg/mL | |
Record name | Estrone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00655 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ESTRONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Estrone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000145 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.236 g/cu cm at 25 °C | |
Record name | ESTRONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Estrogens enter the cells of responsive tissues (e.g. female organs, breasts, hypothalamus, pituitary) where they interact with estrogen receptors. Hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells and bind to estrogen response elements (ERE) of genes. Binding to ERE alters the transcription rate of affected genes. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) release from the anterior pituitary., Endogenous estrogens are largely responsible for the development and maintenance of the female reproductive system and secondary sexual characteristics. Although circulating estrogens exist in a dynamic equilibrium of metabolic interconversions, estradiol is the principal intracellular human estrogen and is substantially more potent than its metabolites, estrone and estriol at the receptor level. ... Estrogens act through binding to nuclear receptors in estrogen-responsive tissues. To date, two estrogen receptors have been identified. These vary in proportion from tissue to tissue. Circulating estrogens modulate the pituitary secretion of the gonadotropins, luteinizing hormone (LH) and follicle stimulating hormone (FSH), through a negative feedback mechanism. Estrogens act to reduce the elevated levels of these hormones seen in postmenopausal women., Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/, Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/, Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/, For more Mechanism of Action (Complete) data for ESTRONE (7 total), please visit the HSDB record page. | |
Record name | Estrone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00655 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ESTRONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Small, white crystals, or white to creamy white, crystalline powder, Monoclinic orthorhombic crystals (alpha-form), Crystals from acetone, Exists in three crystalline phases, one monoclinic, the other two orthorhombic | |
CAS No. |
53-16-7, 19973-76-3 | |
Record name | Estrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Estrone [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estrone, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019973763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estrone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00655 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Estrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022367 | |
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Record name | Estrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.150 | |
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Record name | ESTRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DI9HA706A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | ESTRONE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9XKA379T9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ESTRONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Estrone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000145 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ESTRONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/643 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
258-261 °C, 260.2 °C, Crystals from acetone; mp: 251-254 °C /dl-Estrone/, MP: 134-135 °C /Estrone propionate/, 258 - 260 °C, 489.2 °F | |
Record name | Estrone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00655 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ESTRONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Estrone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000145 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ESTRONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/643 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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